
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone is a synthetic organic compound that belongs to the class of dihydronaphthalenes This compound is characterized by the presence of a difluoroboranyloxy group and a methoxy group attached to a dihydronaphthalene ring system
Métodos De Preparación
The synthesis of 1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-1-tetralone and difluoroborane.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the difluoroboranyloxy group.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the difluoroboranyloxy group, leading to the formation of new derivatives with different functional groups.
Major Products: The major products formed from these reactions include various substituted dihydronaphthalenes, ketones, alcohols, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
1-(1-Difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone can be compared with other similar compounds, such as:
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: This compound shares a similar dihydronaphthalene ring system but lacks the difluoroboranyloxy group, making it less reactive in certain chemical reactions.
2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one: This compound has a more complex structure with additional functional groups, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13BF2O3 |
|---|---|
Peso molecular |
266.05 g/mol |
Nombre IUPAC |
1-(1-difluoroboranyloxy-6-methoxy-3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H13BF2O3/c1-8(17)11-5-3-9-7-10(18-2)4-6-12(9)13(11)19-14(15)16/h4,6-7H,3,5H2,1-2H3 |
Clave InChI |
FXUQAHDARDZNTG-UHFFFAOYSA-N |
SMILES canónico |
B(OC1=C(CCC2=C1C=CC(=C2)OC)C(=O)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


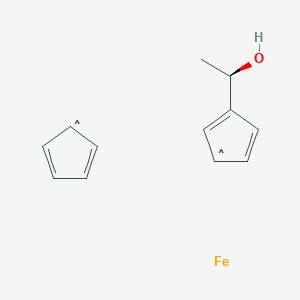
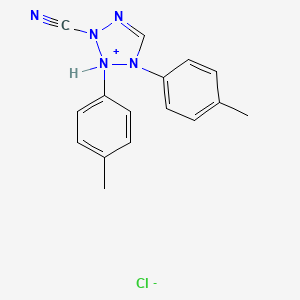
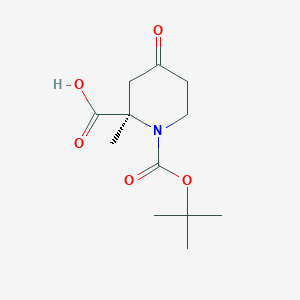

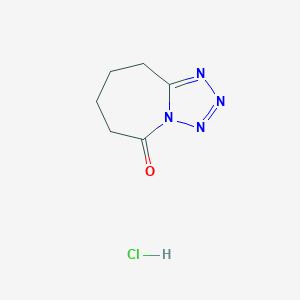
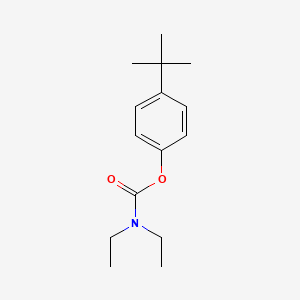
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
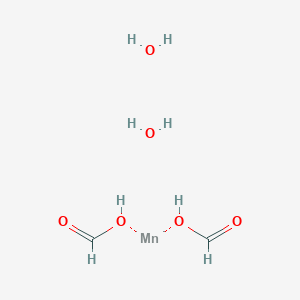
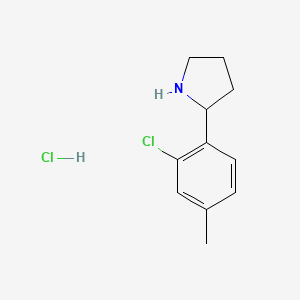
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
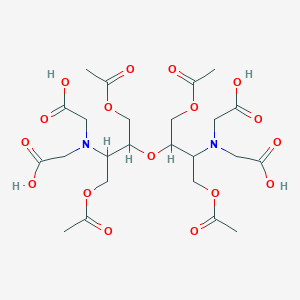
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
